methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate
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Overview
Description
Methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate is a compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further synthetic steps to obtain the target compound . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Methyl 3-[(4-carboxy-1H-imidazol-1-yl)methyl]benzoate.
Reduction: Methyl 3-[(4-hydroxymethyl-1H-imidazol-1-yl)methyl]benzoate.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions with aromatic systems . These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1H-imidazol-1-yl)benzoate
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
- 1-(3-Amino-5-trifluoromethylphenyl)-4-methylimidazole
Uniqueness
Methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate is unique due to the presence of the formyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
methyl 3-[(4-formylimidazol-1-yl)methyl]benzoate |
InChI |
InChI=1S/C13H12N2O3/c1-18-13(17)11-4-2-3-10(5-11)6-15-7-12(8-16)14-9-15/h2-5,7-9H,6H2,1H3 |
InChI Key |
GBGCUIXMMCIZCV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=C(N=C2)C=O |
Origin of Product |
United States |
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